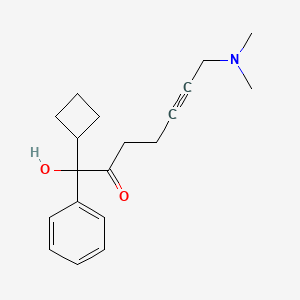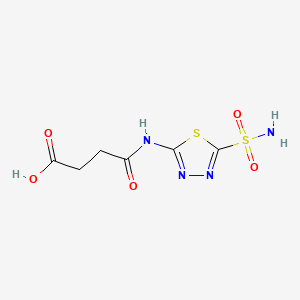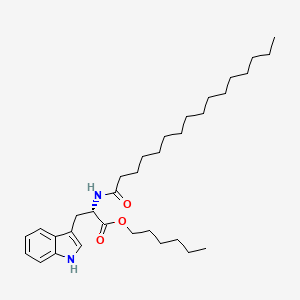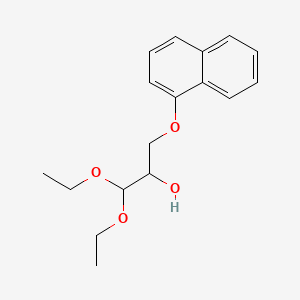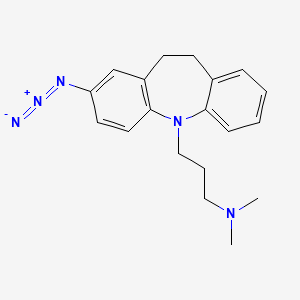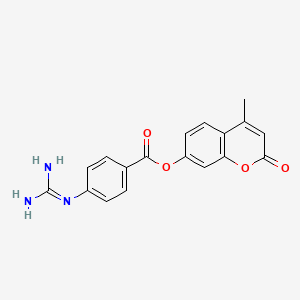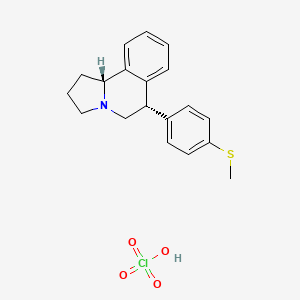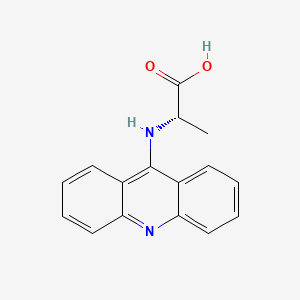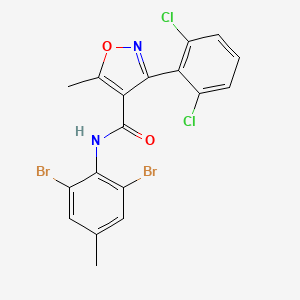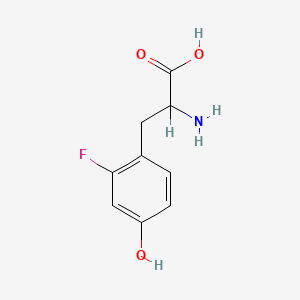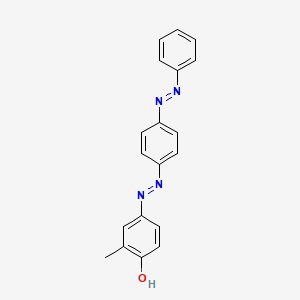
Jaune dispersé 7
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Disperse Yellow 7 and related azo dyes involves complex chemical reactions, including diazotization and coupling reactions. For instance, bis-azobenzene derivatives based on DY7 have been synthesized through alkylation and subsequent reactions, showcasing the chemical versatility and potential for modification of such dyes for various applications (Darabut et al., 2020).
Molecular Structure Analysis
The molecular and crystal structures of azo dyes, including those related to DY7, have been thoroughly investigated, revealing the significance of hydrogen bonding and π–π stacking interactions in determining their molecular packing and properties. For example, studies on C.I. Disperse Yellow 119 and C.I. Disperse Yellow 211, which share a similar molecular backbone to DY7, highlighted these interactions' roles in the dyes' structural stability (Huang, 2008).
Chemical Reactions and Properties
Azo dyes, including DY7, undergo various chemical reactions, such as azo-hydrazone tautomerism and complexation with metal ions, which significantly affect their properties and applications. These reactions are critical for understanding the dye's behavior in different environments and under various chemical treatments (You et al., 2010).
Physical Properties Analysis
The physical properties of DY7 and similar dyes, such as lightfastness and photodegradation behavior, are closely related to their molecular structure. Studies have shown that the electron donating ability of the coupling component significantly influences these properties, impacting the dye's suitability for specific applications (Kim & Park, 2001).
Chemical Properties Analysis
The chemical properties of DY7, such as its reactivity and interaction with different substrates, are key to its widespread use in dyeing processes. For example, the synthesis and characterization of reactive-disperse yellow dyes have been explored to enhance their application in the textile industry by improving their reactivity and binding efficiency with fabric fibers (Shufen, 2013).
Applications De Recherche Scientifique
Copolymères de polysilane photoactifs
Le méthacrylate de Jaune dispersé 7 (DY7MA) a été utilisé pour synthétiser des copolymères de polysilane photoactifs fonctionnels. Ces copolymères présentent des propriétés optiques et de photoluminescence multimodales, ce qui les rend appropriés pour de nouvelles applications optoélectroniques {svg_1}. Ils sont synthétisés en utilisant la technique UV et se caractérisent par leur capacité à initier la polymérisation sous irradiation UV, conduisant à la formation de macroradicaux silyliques {svg_2}.
Propriétés optiques non linéaires
Les propriétés optiques non linéaires du this compound, telles que l'absorption et la réfraction non linéaires, ont été étudiées lorsqu'il est dopé dans des matrices polymères comme le polyméthacrylate de méthyle-acide méthacrylique (PMMA-MA) {svg_3}. Ces propriétés sont essentielles pour les applications dans les limiteurs optiques, les commutateurs optiques et les dispositifs photoniques.
Teinture des tissus en polyester
Le this compound est utilisé dans l'industrie textile pour la teinture des tissus en polyester. Des méthodes innovantes, notamment la technologie des micro-ondes et des ultrasons, ont été mises en œuvre pour obtenir une profondeur de couleur et une efficacité énergétique plus élevées pendant le processus de teinture {svg_4}. Cela permet non seulement d'économiser de l'énergie, mais aussi de réduire l'impact environnemental en laissant moins de colorant dans le bain de teinture.
Amélioration des propriétés antimicrobiennes
Lorsqu'il est combiné à des nano-oxydes métalliques, le this compound peut être utilisé pour traiter les tissus en polyester afin d'améliorer leurs propriétés antimicrobiennes. Ce traitement peut également augmenter la protection UV, la résistance à la lumière et les propriétés autonettoyantes des tissus {svg_5}.
Études d'impact environnemental
Le this compound, comme d'autres colorants azoïques, a fait l'objet d'études d'impact environnemental en raison de sa génotoxicité potentielle. Les recherches se sont concentrées sur ses effets sur les écosystèmes aquatiques et la santé humaine, soulignant la nécessité de systèmes efficaces de traitement des effluents pour atténuer ses impacts négatifs {svg_6}.
Imagerie biologique
En recherche biologique, le this compound peut aider à observer et à analyser les structures cellulaires, à suivre les biomolécules, à évaluer les fonctions cellulaires, à distinguer les types de cellules et à étudier la pathologie des tissus {svg_7}. Ces applications sont essentielles pour comprendre les processus cellulaires et les mécanismes des maladies.
Safety and Hazards
Disperse Yellow 7 can cause skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Orientations Futures
Mécanisme D'action
Target of Action
Disperse Yellow 7, chemically classified as a bis(azo) compound , is primarily used as a coloring agent in various applications such as textiles, hosiery, carpets, polystyrene, and various thermoplastics . Its primary targets are these hydrophobic fibers .
Mode of Action
The dyeing of hydrophobic fibers like polyester fibers with disperse dyes, such as Disperse Yellow 7, may be considered as a process of dye transfer from liquid solvent (water) to a solid organic solvent (fiber) . Disperse Yellow 7 is added to water with a surface-active agent to form an aqueous dispersion .
Pharmacokinetics
Disperse Yellow 7 is a nonionic dye, free from ionizing groups, and has very low water solubility . It is suitable for dyeing hydrophobic fibers .
Result of Action
The result of Disperse Yellow 7’s action is the successful dyeing of hydrophobic fibers, giving them a vibrant yellow color . The dye has substantivity for one or more hydrophobic fibers e.g., cellulose acetate, nylon, polyester, acrylic, and other synthetic fibers .
Action Environment
The action of Disperse Yellow 7 can be influenced by environmental factors. . This can have environmental implications. Furthermore, the dye’s action can be affected by the presence of nitrous oxide, which can cause fading of certain blue and violet disperse dyes with an anthraquinone structure .
Propriétés
IUPAC Name |
2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-13-18(11-12-19(14)24)23-22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-13,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKYEIFFSOPYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064217 | |
| Record name | C.I. Disperse Yellow 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6300-37-4 | |
| Record name | Disperse Yellow 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6300-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Fast Yellow 4K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Yellow 7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methyl-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Yellow 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[p-(phenylazo)phenyl]azo]-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Disperse Yellow 7 (DY7)?
A1: Disperse Yellow 7 (DY7) has the molecular formula C19H16N4O and a molecular weight of 316.36 g/mol. [, , ]
Q2: What are some key spectroscopic characteristics of DY7?
A2: Key spectroscopic features of DY7 include:
- 1H NMR: A signal at 8.16 ppm for aromatic protons near the azo (-N=N-) group, a peak at 4.0 ppm due to the CH-CONH group, and another signal at 8.16 ppm for the CONH amide proton. []
- 13C NMR: Used in conjunction with 1H NMR to confirm the structure. []
- FTIR: Provides information about functional groups present. []
- UV-Vis: Shows a broad absorption band spanning from near-UV up to 650 nm, attributed to the presence of the nitro group and the size and intermolecular interactions of the chromophore. [] This technique is also useful for studying DY7's photoisomerization behavior. [, ]
Q3: Is DY7 compatible with polymer matrices, and what applications does this enable?
A3: Yes, DY7 exhibits good compatibility with various polymer matrices like poly(N-isopropyl acrylamide) (PNIPAM), poly(methyl methacrylate) (PMMA), and polycarbonate (PC). [, , ] This compatibility allows for the creation of:
- Thermoresponsive and photoactive copolymers: PNIPAM-DY7 copolymers display both thermal and photoluminescence properties, making them suitable for applications like optical switching, optical information storage, and diffractive optical elements. []
- Ultrathin nanocomposite films: Combining DY7 with polyhedral oligomeric silsesquioxanes (POSS) creates stable and uniform films with photoswitchable properties, potentially useful in nanometer-sized photoswitches and optical-limiting materials. []
- Photoresponsive polymer materials: Supramolecular polymer-DY7 complexes facilitate photoinduced birefringence with high stability and surface-relief grating formation over a wide range of wavelengths, enabling applications in optics and photonics. [, ]
Q4: How does drawing affect the dye uptake of polypropylene (PP) films dyed with DY7?
A4: Drawing PP films generally increases the equilibrium dye sorption (M0) of DY7. This is attributed to the enhanced sorption in the amorphous side region between crystalline cores, which become rich in interfibrillar tie chains during drawing. [, ]
Q5: How does annealing temperature influence DY7 sorption in polyethylene single crystal mats?
A5: Annealing polyethylene single crystal mats at higher temperatures leads to increased equilibrium sorption of DY7. This is primarily attributed to enhanced sorption in the amorphous side region between crystalline cores, which becomes more accessible due to increased lamellar thickness during annealing. []
Q6: How does the thermal history of isotactic polypropylene films impact their DY7 sorption?
A6: Isothermal annealing of isotactic polypropylene films at higher temperatures generally leads to a slight increase in DY7 sorption. This is linked to enhanced sorption in the amorphous side region, attributed to the extended chain conformation of this region arising from distorted lattice chains. []
Q7: What is the effect of organic solvent treatments on the equilibrium sorption of DY7 in polypropylene films?
A7: Treatment with organic solvents like chlorobenzene and decalin generally increases DY7 sorption in polypropylene films, while treatment with ethylene glycol causes a slight decrease. The increase is attributed to enhanced sorption in the amorphous side region due to the removal of atactic fractions and low molecular weight components by the solvents. []
Q8: Does the type of disperse dye influence how its sorption in polyester/polyether block copolymer films is affected by annealing or drawing?
A8: Yes, the sorption behavior varies depending on the dye structure. For instance, annealing increases the equilibrium sorption of both DY7 and p-Aminoazobenzene, while drawing primarily affects DY7 sorption due to its long, rod-like structure, which has a higher affinity for the inter-fibrillar tie chains formed during drawing. []
Q9: What are the environmental concerns associated with DY7?
A9: DY7 raises concerns due to its presence in textile industry wastewater and its potential to degrade into toxic and potentially carcinogenic aromatic amines. [, , ] These amines can contaminate water bodies and pose risks to aquatic life and human health. [, ]
Q10: How is DY7 typically removed from wastewater?
A10: Various methods are employed for DY7 removal from wastewater, including:
- Electrochemical Treatment: Electrooxidation using metal oxide-coated electrodes has shown promise in degrading DY7 in dye-house effluent. []
Q11: What are some alternative dyes to DY7 and their potential advantages?
A11: Research is ongoing to find safer and more environmentally friendly alternatives to DY7. These alternatives aim for:
Q12: How is computational chemistry used in research related to DY7?
A12: Computational methods can be applied to:
Q13: What analytical techniques are commonly used to characterize and quantify DY7?
A13: Commonly used techniques include:
- High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of DY7 and its potential degradation products in complex mixtures like wastewater. []
- UV-Vis Spectrophotometry: This technique is useful for quantifying DY7 based on its characteristic absorbance spectrum. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



